molecular formula C11H15O7- B14433257 4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate CAS No. 79688-34-9

4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate

Cat. No.: B14433257
CAS No.: 79688-34-9
M. Wt: 259.23 g/mol
InChI Key: FIQXQINKZFTKCY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate is a chemical compound with a complex structure that includes carboxyl and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of 6-carboxy-4-oxohexanoic acid with 4-oxobutanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxopentanoate
  • 4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoic acid
  • 4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanal

Uniqueness

4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its combination of carboxyl and oxo groups allows for versatile chemical modifications and interactions with biological molecules, making it a valuable compound in various research fields.

Properties

CAS No.

79688-34-9

Molecular Formula

C11H15O7-

Molecular Weight

259.23 g/mol

IUPAC Name

4-(6-carboxy-4-oxohexoxy)-4-oxobutanoate

InChI

InChI=1S/C11H16O7/c12-8(3-4-9(13)14)2-1-7-18-11(17)6-5-10(15)16/h1-7H2,(H,13,14)(H,15,16)/p-1

InChI Key

FIQXQINKZFTKCY-UHFFFAOYSA-M

Canonical SMILES

C(CC(=O)CCC(=O)O)COC(=O)CCC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.